molecular formula C12H13NO2S2 B5288873 Methyl 4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]benzoate

Methyl 4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]benzoate

Cat. No.: B5288873
M. Wt: 267.4 g/mol
InChI Key: LGQKIMQROHFJGL-UHFFFAOYSA-N
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Description

Methyl 4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]benzoate is a chemical compound of significant interest in medicinal chemistry and agrochemical research, serving as a versatile synthetic intermediate. It integrates a 4,5-dihydro-1,3-thiazole (thiazoline) ring, a privileged scaffold in drug discovery, with a methyl benzoate group via a sulfanyl-methyl linker. The 4,5-dihydro-1,3-thiazole core is a recognized pharmacophore in biologically active molecules . This specific molecular architecture makes it a valuable building block for developing novel compounds with potential pharmacological and herbicidal activities. Researchers can utilize this chemical to synthesize new derivatives for screening against various biological targets. Its structure suggests potential application in creating kinase inhibitors, as similar thiazole-containing compounds have been investigated for their interactions with targets like Cyclin-dependent kinase 2 (CDK2) . Furthermore, the presence of the thiazole ring, a bioisostere of pyrimidine and other heterocycles, can be exploited to optimize the lipophilicity and bioavailability of lead compounds . In agrochemical research, this compound could serve as a precursor for developing new herbicides, analogous to the mode of action of other triazole and thiadiazole-based agents . This product is intended for chemical synthesis and research purposes only. It is strictly for use in laboratory settings and is not meant for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

methyl 4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S2/c1-15-11(14)10-4-2-9(3-5-10)8-17-12-13-6-7-16-12/h2-5H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGQKIMQROHFJGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CSC2=NCCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]benzoate typically involves the reaction of 4-(chloromethyl)benzoic acid methyl ester with 2-mercapto-4,5-dihydrothiazole under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like methanol .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring.

    Medicine: Explored for its potential anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]benzoate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its 4,5-dihydrothiazole-sulfanylmethyl-benzoate framework. Key comparisons with related compounds include:

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Melting Point/State Primary Applications References
Methyl 4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]benzoate Benzoate ester + 4,5-dihydrothiazole -SCH2- linker, dihydrothiazole ~279.35 (estimated) Not reported Research (hypothetical: antimicrobial, pesticidal) N/A
Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) Benzoate ester + quinoline-piperazine Quinoline, piperazine ~485.54 Solid (yellow/white) Anticancer research (quinoline derivatives)
2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid Benzoic acid + thiazole Methyl-thiazole 219.26 139.5–140°C Chemical intermediate (catalog reagent)
Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (Metsulfuron-methyl) Benzoate ester + triazine Sulfonylurea, triazine ~381.36 Not reported Herbicide (sulfonylurea class)
1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(2-chlorophenyl)thiourea (2a) Benzothiazole + thiourea Chlorophenyl, thiourea ~397.90 Pale-yellow liquid (bp 204–206°C) Antimicrobial/antifungal research

Key Observations:

  • Electronic and Steric Effects : The 4,5-dihydrothiazole in the target compound introduces partial saturation, reducing aromaticity compared to fully aromatic thiazoles (e.g., 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid ). This may enhance flexibility and alter electron distribution, impacting binding interactions in biological systems.
  • Biological Activity: Quinoline-piperazine analogs (C1–C7 ) exhibit anticancer activity via kinase inhibition, suggesting that the target compound’s thiazole and benzoate groups could similarly interact with enzymatic targets.

Physicochemical Properties

  • Solubility : The ester group in the target compound likely enhances lipid solubility compared to carboxylic acids (e.g., 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid ).
  • Thermal Stability : The dihydrothiazole’s partial saturation may lower melting points relative to fully aromatic analogs (e.g., 139.5–140°C for 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid ).

Q & A

Q. What are the standard synthetic routes for preparing Methyl 4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]benzoate?

The compound is synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting a thiazole derivative (e.g., 4,5-dihydro-1,3-thiazole-2-thiol) with a methyl benzoate precursor bearing a reactive methylene group. For example, refluxing with glacial acetic acid as a catalyst in ethanol facilitates the formation of the sulfanyl-methyl bridge . Purification typically involves solvent evaporation and filtration under reduced pressure .

Q. How is the compound structurally characterized?

Structural confirmation relies on spectroscopic methods:

  • NMR (¹H and ¹³C) to identify proton environments and carbon frameworks.
  • FT-IR to verify functional groups (e.g., ester C=O at ~1700 cm⁻¹, thiazole C=N at ~1600 cm⁻¹).
  • Mass spectrometry (HRMS or ESI-MS) for molecular weight validation . X-ray crystallography may be used if single crystals are obtained, as demonstrated for analogous thiazole-containing compounds .

Q. What safety precautions are required for handling this compound?

The compound is classified under EU-GHS/CLP as:

  • Acute toxicity (Category 4 for oral, dermal, and inhalation exposure).
  • Signal word : "Warning" . Researchers must use PPE (gloves, lab coats, eye protection) and work in a fume hood. Emergency protocols include rinsing exposed skin/eyes with water and contacting medical services .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of thiol groups .
  • Catalysts : Acidic conditions (e.g., glacial acetic acid) promote condensation reactions .
  • Temperature control : Reflux at 70–80°C balances reaction rate and by-product minimization .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted precursors .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies may arise from:

  • Purity variations : Impurities >3% can skew bioassay results. Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥97% purity .
  • Assay conditions : Standardize cell lines (e.g., HeLa for cytotoxicity) and solvent controls (DMSO ≤0.1% v/v) .
  • SAR studies : Compare activity with analogues (e.g., methyl benzoates with morpholine or phenyl substituents) to isolate structural contributors .

Q. How is the compound’s mechanism of action studied in pharmacological contexts?

Advanced methods include:

  • Molecular docking : Simulate binding to target proteins (e.g., kinase enzymes) using software like AutoDock Vina .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to receptors .
  • Fluorescence quenching assays : Monitor interactions with DNA or enzymes via fluorescence changes .

Methodological Challenges and Solutions

Q. How are by-products from sulfanyl-methyl bridge formation mitigated?

Common by-products include disulfide dimers or unreacted thiols. Solutions:

  • Stoichiometric control : Use a 1.2:1 molar ratio of thiazole-thiol to benzoate precursor to limit dimerization .
  • Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of thiol intermediates .

Q. What analytical techniques validate conformational stability in solution?

  • Dynamic NMR : Detect rotational barriers in the sulfanyl-methyl group at variable temperatures .
  • Circular dichroism (CD) : Assess chiral stability if stereocenters are present .

Research Gaps and Future Directions

  • Biological activity profiling : Limited data exist on anticancer or antimicrobial efficacy. Prioritize screening against NCI-60 cell lines and Gram-negative/Gram-positive bacteria .
  • Materials science applications : Explore its use in organic semiconductors due to the conjugated thiazole-ester system .

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